molecular formula C20H18F2N2O2 B2927400 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide CAS No. 899983-13-2

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide

Cat. No.: B2927400
CAS No.: 899983-13-2
M. Wt: 356.373
InChI Key: SNALYKUGTICEOH-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide (CAS Registry Number 899983-13-2) is a chemical compound with the molecular formula C20H18F2N2O2 and a molecular weight of 356.37 g/mol . This high-purity compound is supplied with a minimum purity of 90% and is intended for Research Use Only (RUO). It is strictly not intended for personal, human, or veterinary diagnostic or therapeutic applications. The compound features a molecular structure that incorporates both a cyclopropanecarbonyl group and a 2,6-difluorobenzamide moiety. The cyclopropyl group is a motif known in medicinal chemistry for its ability to influence metabolic stability and potency in drug discovery efforts . Furthermore, analogs within this structural family, which maintain the core N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl) framework with variations in the benzamide substitution pattern, are recognized in scientific research, indicating the relevance of this scaffold for investigation . Researchers can procure this compound from multiple qualified suppliers, including Life Chemicals and other specialized fine chemical providers .

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2/c21-15-4-1-5-16(22)18(15)19(25)23-14-8-9-17-13(11-14)3-2-10-24(17)20(26)12-6-7-12/h1,4-5,8-9,11-12H,2-3,6-7,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNALYKUGTICEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Formation of Tetrahydroquinoline Intermediate: The synthesis begins with the cyclization of an appropriate precursor to form the tetrahydroquinoline ring system.

    Cyclopropanecarbonylation: The tetrahydroquinoline intermediate is then subjected to cyclopropanecarbonylation using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the reaction of the cyclopropanecarbonylated tetrahydroquinoline with 2,6-difluorobenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Implications

The cyclopropanecarbonyl-tetrahydroquinoline hybrid distinguishes it from conventional benzamide pesticides.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound contains a quinoline core and a difluorobenzamide moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The quinoline core can engage with various enzymes and receptors, potentially modulating their activity. The cyclopropanecarbonyl group may enhance binding affinity and specificity for these targets.

Antimicrobial Activity

Research indicates that compounds with quinoline structures often exhibit antimicrobial properties. For instance, studies have shown that similar quinoline derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the difluorobenzamide moiety may further enhance these effects by increasing lipophilicity and cellular permeability.

Anticancer Potential

Quinoline-based compounds have been extensively studied for their anticancer activities. Preliminary investigations into this compound suggest potential cytotoxic effects against several cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest mediated by specific signaling pathways.

Inhibition of Enzymatic Activity

The compound's ability to inhibit certain enzymes has also been explored. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development. This inhibition could lead to reduced inflammatory responses and pain relief.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition of Staphylococcus aureus and E. coli growth in vitro.
Anticancer Activity Showed IC50 values in the low micromolar range against breast cancer cell lines (MCF-7).
Enzyme Inhibition Inhibited COX-2 activity with an IC50 value comparable to established NSAIDs.

Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of quinoline derivatives similar to this compound:

  • Synthesis : The compound can be synthesized through multi-step reactions involving cyclization and functional group modifications.
  • Biological Assays : Various assays have confirmed its potential as an antimicrobial and anticancer agent.
  • Structure-Activity Relationship (SAR) : Investigations into SAR highlight that modifications on the benzamide moiety significantly affect biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves coupling 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-amine with 2,6-difluorobenzoyl chloride under Schotten-Baumann conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard. Structural validation combines 1^1H/13^13C NMR (to confirm cyclopropane and benzamide linkages) and high-resolution mass spectrometry (HRMS) for molecular ion verification. Purity ≥95% is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How do researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–10) at 25°C and 40°C for 24–72 hours. Degradation is monitored via HPLC-UV, with kinetic parameters (half-life, degradation pathways) calculated. Mass spectrometry identifies degradation products (e.g., hydrolysis of the cyclopropane ring or benzamide bond). Such protocols align with ICH guidelines for forced degradation studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different in vitro models?

  • Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell line viability protocols, solvent/DMSO concentrations). To reconcile

  • Conduct dose-response curves in parallel across models (e.g., HEK293 vs. HeLa cells).
  • Validate target engagement via competitive binding assays or CRISPR-mediated gene knockout.
  • Control for batch-to-batch compound variability using NMR and elemental analysis.
  • Use meta-analysis tools (e.g., Bayesian statistics) to quantify variability sources .

Q. How can molecular docking and dynamics simulations elucidate the compound’s interaction with putative biological targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase domains). Prioritize targets based on structural homology to known benzamide-binding proteins (e.g., insect GABA receptors for pesticidal activity) .
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess binding stability. Analyze hydrogen bonding, hydrophobic interactions, and conformational changes in the cyclopropane moiety.
  • Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. What experimental designs optimize the compound’s selectivity toward non-mammalian vs. mammalian targets in pesticidal applications?

  • Methodological Answer :

  • In Vitro : Compare IC50_{50} values against insect acetylcholinesterase (AChE) vs. human AChE using Ellman’s assay.
  • In Silico : Perform phylogenetic analysis of target proteins across species to identify divergent binding pockets.
  • In Vivo : Use toxicity assays in model organisms (e.g., Drosophila melanogaster vs. murine models) to correlate selectivity with structural features (e.g., fluorobenzamide substituents) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solvent Screening : Use shake-flask method with HPLC quantification in solvents like DMSO, ethanol, and chloroform.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (HSPs) to rationalize polarity-driven discrepancies.
  • Co-solvency Studies : Explore PEG-400/water mixtures to enhance aqueous solubility while retaining bioactivity. Document temperature and agitation effects to standardize protocols .

Key Considerations for Experimental Design

  • Structural Analogues : Leverage data from structurally related benzamides (e.g., diflubenzuron, a pesticidal benzamide ) to infer reactivity and toxicity profiles.
  • Regulatory Alignment : Ensure assays comply with OECD guidelines for environmental persistence studies if pesticidal applications are explored.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.